2,2-Bis-(4-Hydroximinocyclohexyl)propane
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Overview
Description
2,2-Bis-(4-Hydroximinocyclohexyl)propane is a chemical compound known for its unique structure and properties It is a derivative of bisphenol A, where the phenolic groups are replaced by hydroximino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydrogenation process is usually carried out using a nickel-palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 2,2-Bis-(4-Hydroximinocyclohexyl)propane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(4-Hydroximinocyclohexyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroximino groups to amino groups.
Substitution: The hydroximino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2,2-Bis-(4-Hydroximinocyclohexyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2-Bis-(4-Hydroximinocyclohexyl)propane involves its interaction with specific molecular targets. The hydroximino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis-(4-hydroxyphenyl)propane (Bisphenol A): A precursor to 2,2-Bis-(4-Hydroximinocyclohexyl)propane, known for its use in plastics and resins.
2,2-Bis-(4-hydroxycyclohexyl)propane: An intermediate in the synthesis of this compound, used in polymer production.
4,4’-Isopropylidenedicyclohexanol: Another related compound with similar structural features .
Uniqueness
This compound is unique due to the presence of hydroximino groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNBSECKFJYHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=NO)CC1)C2CCC(=NO)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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